2-Chloro-3,5-bis(trifluoromethyl)pyridine

Catalog No.
S1936736
CAS No.
70158-60-0
M.F
C7H2ClF6N
M. Wt
249.54 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Chloro-3,5-bis(trifluoromethyl)pyridine

CAS Number

70158-60-0

Product Name

2-Chloro-3,5-bis(trifluoromethyl)pyridine

IUPAC Name

2-chloro-3,5-bis(trifluoromethyl)pyridine

Molecular Formula

C7H2ClF6N

Molecular Weight

249.54 g/mol

InChI

InChI=1S/C7H2ClF6N/c8-5-4(7(12,13)14)1-3(2-15-5)6(9,10)11/h1-2H

InChI Key

NZDGCDJQSHKITG-UHFFFAOYSA-N

SMILES

C1=C(C=NC(=C1C(F)(F)F)Cl)C(F)(F)F

Canonical SMILES

C1=C(C=NC(=C1C(F)(F)F)Cl)C(F)(F)F

Agrochemical Industry

Pharmaceutical Industry

Synthesis of 2,3-Dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF)

Synthesis of 2-Chloro-3-(trifluoromethyl)pyridine (2,3-CTF)

Synthesis of Trifluoromethylpyridines (TFMP)

Synthesis of Fluorinated Organic Compounds

2-Chloro-3,5-bis(trifluoromethyl)pyridine is a specialized chemical compound characterized by its unique structure, featuring two trifluoromethyl groups and one chlorine atom attached to a pyridine ring. This compound is recognized for its potential applications in various fields, particularly in agrochemicals and pharmaceuticals. The presence of trifluoromethyl groups enhances the lipophilicity and metabolic stability of the compound, making it an attractive candidate for further chemical modifications and applications.

The chemical reactivity of 2-chloro-3,5-bis(trifluoromethyl)pyridine is primarily influenced by the electron-withdrawing nature of the trifluoromethyl groups. These groups can participate in various reactions, including:

  • Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles in nucleophilic substitution reactions.
  • Coupling Reactions: It can undergo coupling reactions, such as the modified Ullmann reaction, which allows for the formation of complex structures like 5,5'-bis(trifluoromethyl)-2,2'-bipyridine .
  • Oxidation: The compound can also be oxidized to yield N-oxides or other derivatives, which may have different biological activities .

Research indicates that 2-chloro-3,5-bis(trifluoromethyl)pyridine exhibits significant biological activity. It has been studied for its potential herbicidal properties and as an intermediate in the synthesis of pharmaceutical compounds. The trifluoromethyl groups contribute to its biological efficacy by enhancing binding interactions with biological targets .

The synthesis of 2-chloro-3,5-bis(trifluoromethyl)pyridine can be achieved through several methodologies:

  • Chlorination of 3,5-bis(trifluoromethyl)pyridine: This method involves the chlorination of the parent compound under controlled conditions to selectively introduce the chlorine atom at the desired position .
  • Oxidation followed by Chlorination: The process may also involve oxidizing a precursor compound (such as 3-trifluoromethylpyridine) to form N-oxides, which are then chlorinated to yield the target compound .
  • Modified Ullmann Coupling: This reaction allows for the coupling of halogenated pyridines to form more complex structures while retaining the trifluoromethyl groups' characteristics .

2-Chloro-3,5-bis(trifluoromethyl)pyridine finds applications in several areas:

  • Agrochemicals: It serves as an intermediate in developing herbicides and pesticides due to its biological activity.
  • Pharmaceuticals: The compound is utilized in synthesizing various medicinal compounds that require specific functional groups for biological activity.
  • Material Science: Its unique properties make it suitable for developing advanced materials with specific thermal and chemical resistance.

Studies have shown that 2-chloro-3,5-bis(trifluoromethyl)pyridine interacts with various biological systems. Its interactions are primarily studied concerning its herbicidal effects and potential therapeutic applications. The trifluoromethyl groups enhance its ability to penetrate biological membranes and interact with target proteins or enzymes .

Several compounds possess structural similarities to 2-chloro-3,5-bis(trifluoromethyl)pyridine. Here are some notable examples:

Compound NameStructure FeaturesUnique Attributes
2-Chloro-3-trifluoromethylpyridineOne trifluoromethyl groupUsed as an intermediate for pharmaceuticals .
2-Chloro-5-trifluoromethylpyridineOne trifluoromethyl groupExhibits herbicidal activity similar to 2-chloro-3,5-bis(trifluoromethyl)pyridine .
3-TrifluoromethylpyridineNo chlorine substituentPrecursor for synthesizing various derivatives .
2-Chloro-4-trifluoromethylpyridineOne trifluoromethyl groupDifferent position of chlorine affects reactivity .

The uniqueness of 2-chloro-3,5-bis(trifluoromethyl)pyridine lies in its dual trifluoromethyl substitution pattern on the pyridine ring, which significantly enhances its lipophilicity and biological activity compared to other similar compounds.

XLogP3

3.6

Wikipedia

2-Chloro-3,5-bis(trifluoromethyl)pyridine

Dates

Modify: 2023-08-16

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